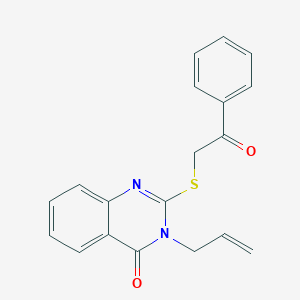

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Descripción

Propiedades

IUPAC Name |

2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQPTTWZHBGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 2-phenacylsulfanyl quinazolinone derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenacylsulfanyl Quinazolinone Derivatives

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are recognized for an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][5][6][7][8][9][10] This versatility has cemented the quinazolinone scaffold as a "privileged structure" in the design of novel therapeutics.

This guide focuses specifically on 2-phenacylsulfanyl quinazolinone derivatives , a subclass distinguished by a phenacyl group linked via a sulfur atom at the C2 position of the quinazolinone ring. Understanding the physicochemical properties of these molecules is not merely an academic exercise; it is fundamental to predicting and optimizing their behavior as drug candidates. Properties such as lipophilicity, solubility, and electronic distribution govern a molecule's entire lifecycle in a biological system—from absorption and distribution to metabolic fate and target engagement.[6][11]

Here, we will dissect these critical properties, detailing both experimental and computational methodologies for their assessment. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and engineering 2-phenacylsulfanyl quinazolinone derivatives with desired pharmacokinetic and pharmacodynamic profiles.

Chapter 1: Core Physicochemical Properties and Their Biological Implications

The journey of a drug from administration to its site of action is a complex interplay of molecular properties. For 2-phenacylsulfanyl quinazolinones, three key physicochemical domains are paramount: lipophilicity, solubility, and electronic character.

Lipophilicity (Log P): The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is quantified as the logarithm of the partition coefficient (log P) between an octanol and water phase. This value dictates a compound's ability to traverse biological membranes, influences its binding to plasma proteins, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6][12][13]

-

Causality in Action : A moderately lipophilic character (typically log P between 1 and 5) is often desired. If a compound is too hydrophilic (low log P), it may fail to cross the lipid bilayers of the gut wall or target cells. Conversely, if it is excessively lipophilic (high log P), it may become trapped in fatty tissues, exhibit poor aqueous solubility, and be rapidly metabolized by the liver.

Solubility: Prerequisite for Absorption and Formulation

Aqueous solubility is a fundamental requirement for a drug to be absorbed following oral administration. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability and posing significant challenges for formulation.

-

Causality in Action : The quinazolinone scaffold can be decorated with various substituents to modulate solubility. The introduction of polar groups (e.g., amines, hydroxyls) can enhance aqueous solubility, while adding nonpolar moieties can decrease it. Computational tools can predict solubility, helping to prioritize compounds for synthesis and experimental testing.[11]

Electronic Properties: Governing Molecular Interactions and Reactivity

The stability of a molecule and its ability to interact with a biological target are governed by its electronic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), provide invaluable insights into these characteristics.[14][15][16]

-

Key Electronic Descriptors :

-

HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

-

HOMO-LUMO Energy Gap : This gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.[14]

-

Ionization Potential (IP) & Electron Affinity (EA) : These parameters also describe the ease with which a molecule can lose or gain an electron, respectively, which is crucial for understanding potential metabolic pathways and receptor interactions.[14]

-

The relationship between these properties dictates the compound's overall suitability as a drug candidate.

Caption: Interplay of physicochemical properties and biological outcomes.

Chapter 2: Synthesis and Structural Elucidation

The reliable assessment of physicochemical properties begins with the synthesis of high-purity compounds and unambiguous confirmation of their chemical structures.

General Synthetic Strategy

A common and efficient route to synthesize 2-phenacylsulfanyl quinazolinone derivatives involves a two-step process. The first step is the synthesis of a 2-thioxo-quinazolinone intermediate from anthranilic acid. This intermediate is then subjected to a nucleophilic substitution reaction with a substituted phenacyl halide (e.g., phenacyl bromide) to yield the final target compound.

Caption: A typical synthetic workflow for the target compounds.

Structural Characterization: A Multi-Technique Approach

The identity and purity of the synthesized derivatives must be rigorously confirmed using a suite of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify key functional groups. Characteristic peaks would include the carbonyl (C=O) stretch of the quinazolinone ring (~1680 cm⁻¹) and the phenacyl ketone (~1700 cm⁻¹), as well as C=N and C-S stretches.[12][14]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy : NMR provides the definitive structural proof by mapping the carbon-hydrogen framework. ¹H NMR shows the chemical shifts and coupling patterns of all protons, while ¹³C NMR identifies all unique carbon environments, including the critical carbonyl carbons.[12][14]

-

Mass Spectrometry (MS) : This analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M+).[12]

-

Melting Point and Elemental Analysis : A sharp melting point indicates high purity, and elemental analysis confirms that the empirical formula matches the theoretical composition.[12][14]

Chapter 3: The Nexus of Physicochemical Properties and Biological Activity

The ultimate goal of characterizing physicochemical properties is to establish a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR). This knowledge allows for the rational design of molecules with enhanced efficacy and drug-like properties.

Predicting "Drug-Likeness": The Role of Lipinski's Rule of Five

Early in the drug discovery pipeline, it is crucial to assess whether a compound possesses properties consistent with oral bioavailability. Lipinski's Rule of Five provides a set of simple heuristics for this purpose.[12][15] An orally active drug candidate generally should not violate more than one of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Log P ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

In silico tools are routinely used to calculate these parameters for virtual libraries of compounds, filtering out those with a low probability of becoming successful oral drugs.[11][15]

Quantitative Data Summary

The table below presents hypothetical data for a series of 2-phenacylsulfanyl quinazolinone derivatives, illustrating how substitutions can modulate key physicochemical properties.

| Compound ID | Substitution (R) on Phenacyl Ring | MW ( g/mol ) | Calculated Log P (XLOGP3) | TPSA (Ų) | Lipinski Violations |

| I-a | H | 350.4 | 3.8 | 75.5 | 0 |

| I-b | 4-Cl | 384.8 | 4.5 | 75.5 | 0 |

| I-c | 4-OCH₃ | 380.4 | 3.7 | 84.7 | 0 |

| I-d | 4-NO₂ | 395.4 | 3.6 | 121.3 | 0 |

This data is illustrative and serves to demonstrate the variation in properties based on chemical structure.

This quantitative analysis reveals how even small chemical modifications—like adding a chloro or nitro group—can significantly alter lipophilicity and polarity (TPSA), thereby influencing the compound's overall ADMET profile.[12]

Caption: The causal chain from chemical structure to biological activity.

Chapter 4: Standardized Protocols for Property Assessment

To ensure reproducibility and accuracy, the assessment of physicochemical properties should follow standardized protocols. Below are detailed workflows for both experimental and computational approaches.

Protocol 1: Experimental Lipophilicity (log P) Determination by RP-TLC

This protocol describes a reliable method for determining lipophilicity using Reverse-Phase Thin-Layer Chromatography (RP-TLC), which measures the retention of a compound on a nonpolar stationary phase.[13]

Objective : To determine the Rₘ₀ value, which is linearly related to log P.

Materials :

-

RP-18 F₂₅₄s TLC plates

-

Mobile phase: Acetonitrile/water mixtures in varying concentrations (e.g., 50%, 60%, 70% v/v)

-

Saturated developing chamber

-

Test compounds dissolved in methanol (1 mg/mL)

-

UV lamp (254 nm)

Methodology :

-

Plate Preparation : Lightly score lines on an RP-18 TLC plate.

-

Spotting : Carefully spot 1-2 µL of each test compound solution onto the origin points.

-

Development : Place the plate in a chamber pre-saturated with the mobile phase. Allow the solvent front to travel approximately 80% of the plate length.

-

Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them.

-

Rբ Calculation : Calculate the Retention factor (Rբ) for each spot using the formula: Rբ = (distance traveled by spot) / (distance traveled by solvent front).

-

Rₘ Calculation : Convert Rբ values to Rₘ values using the equation: Rₘ = log((1/Rբ) - 1).

-

Extrapolation : Repeat steps 3-6 for each mobile phase concentration. Plot the Rₘ values against the percentage of acetonitrile. Extrapolate the linear regression to 0% acetonitrile to obtain the Rₘ₀ value. This Rₘ₀ value is the lipophilicity index, which correlates directly with log P.

Protocol 2: In Silico ADMET and Physicochemical Property Prediction

Computational tools provide a rapid, cost-effective way to evaluate the drug-like properties of compounds before synthesis.

Objective : To predict key physicochemical and pharmacokinetic properties using a web-based platform like SwissADME.[11]

Methodology :

-

Structure Input : Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each 2-phenacylsulfanyl quinazolinone derivative.

-

Platform Access : Navigate to the SwissADME web server.

-

Execution : Paste the list of SMILES strings into the input box and run the prediction.

-

Data Analysis : The platform will generate a comprehensive report. Analyze the following key parameters:

-

Physicochemical Properties : MW, Log P (consensus prediction), TPSA, and aqueous solubility (Log S).

-

Lipophilicity : Multiple predicted log P values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP).

-

Pharmacokinetics : Gastrointestinal (GI) absorption prediction, Blood-Brain Barrier (BBB) permeation, and substrate/inhibitor potential for key Cytochrome P450 enzymes.

-

Drug-Likeness : Evaluation against Lipinski's Rule of Five and other drug-likeness filters.

-

-

Data Consolidation : Tabulate the results for easy comparison across the series of compounds, as shown in the table in Chapter 3.

Conclusion

The development of 2-phenacylsulfanyl quinazolinone derivatives as potential therapeutic agents is a multi-faceted endeavor that hinges on a deep understanding of their physicochemical properties. This guide has established the causal links between a molecule's structure and its biological fate, demonstrating that properties like lipophilicity, solubility, and electronic character are not independent variables but are deeply interconnected.

The synergy between experimental validation and computational prediction provides a powerful paradigm for modern drug discovery. By employing the protocols and frameworks outlined herein, researchers can more effectively navigate the complex landscape of medicinal chemistry, rationally designing and prioritizing candidates with a higher probability of clinical success. The continued exploration of this versatile chemical scaffold, guided by the principles of physicochemical science, holds significant promise for the development of next-generation therapeutics.

References

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (2022, November 22).

- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9).

- Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu

- Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv

- Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC. (2020, February 7).

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022, December 22). MDPI.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig

- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). International Journal of Medical and Pharmaceutical Research.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 31). Acta Scientific.

- Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis.

- Predicted lipophilicity, solubility, drug likeness, GIT absorption and toxicity risk of designed compounds.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.

- The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands.

- Synthesis, characterization and biological study of novel quinazolinone derivatives. (2018, October 19).

- Physicochemical properties of synthesized compounds.

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC. (2025, August 1).

- Synthesis and characterization of new quinazolinylmethylsulfanyl-pyridines, quinazolinylthieno[2,3-b]pyridines and Pyrido[3'',2'':4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines. (2020, August 14).

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

Sources

- 1. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmpr.in [ijmpr.in]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation [mdpi.com]

- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 15. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity & Synthetic Utility of S-Substituted Quinazolinones

Executive Summary

The quinazolinone scaffold, particularly the 2-S-substituted quinazolin-4(3H)-one subclass, represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Unlike their C-substituted counterparts, S-substituted derivatives (thioethers, thiones, and sulfonamides) leverage the unique electronic properties of sulfur—specifically its large van der Waals radius and lipophilicity—to access hydrophobic pockets in kinases (EGFR, VEGFR-2) and microbial enzymes (DNA gyrase).

This technical guide synthesizes recent advancements in the pharmacological evaluation of these compounds, providing researchers with actionable synthetic workflows, validated bioassay protocols, and mechanistic insights required for next-generation drug development.

Part 1: Chemical Basis & Synthetic Strategies[1][2]

The biological versatility of S-substituted quinazolinones stems from the thione-thiol tautomerism of the 2-mercaptoquinazolin-4(3H)-one intermediate. This equilibrium allows for selective S-alkylation or N-alkylation, though S-alkylation is thermodynamically favored under basic conditions due to the "soft" nucleophilic nature of the sulfur atom.

Synthetic Workflow

The most robust route for generating libraries of S-substituted derivatives involves the condensation of anthranilic acid with isothiocyanates, followed by S-functionalization.

Figure 1: Synthetic Pathway for S-Substituted Quinazolinones

Caption: General synthetic route via condensation of anthranilic acid and isothiocyanates followed by base-catalyzed S-alkylation.[1][2][3][4][5][6][7][8][9]

Part 2: Anticancer Potential (EGFR & VEGFR-2 Inhibition)[9]

The primary oncological interest in S-substituted quinazolinones lies in their dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

Mechanism of Action

The S-linkage (thioether) provides a flexible hinge that allows the quinazolinone core to orient itself within the ATP-binding pocket of the kinase.

-

N1 and N3 atoms: Form hydrogen bonds with residues like Met793 (in EGFR) or Cys919 (in VEGFR-2).

-

S-Substituent: Extends into the hydrophobic back-pocket, often mimicking the interaction of the aniline moiety in Gefitinib.

Figure 2: Dual Kinase Inhibition Mechanism

Caption: Mechanistic interaction of S-substituted quinazolinones within kinase domains, leading to dual suppression of tumor growth and blood supply.

Comparative Efficacy Data

Recent studies have highlighted specific derivatives (e.g., Compound 4 from El-Masry et al.) that outperform standard care drugs in specific cell lines.[9][10]

| Compound ID | Substitution (R-S-) | Target | IC50 (µM) - HCT-116 | IC50 (µM) - MCF-7 | Reference |

| Sorafenib | (Control) | Multi-Kinase | 5.47 | 7.26 | [1] |

| Compound 4 | 2-(4-chlorobenzylthio) | EGFR/VEGFR-2 | 1.50 | 2.15 | [1] |

| Compound 6d | 2-(3,5-dichlorophenylamino)* | EGFR | 1.58 | 0.77 (Enzymatic) | [2] |

| Compound 20 | 2-(ethylthio)-3-phenyl | EGFR/VEGFR-2 | 4.42 | 6.39 | [1] |

Note: Compound 6d utilizes an amino linker but is structurally relevant to the S-SAR discussion regarding position 2 substitution.

Part 3: Antimicrobial & Antiviral Efficacy[11][12]

Beyond oncology, 2-mercaptoquinazolin-4(3H)-ones exhibit potent antimicrobial activity. The sulfur moiety is critical here; oxidation to the sulfone or sulfoxide often results in a loss of activity, suggesting the thioether or thione is the pharmacophore.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Spectrum: Broad-spectrum, with notable efficacy against MRSA (Methicillin-Resistant S. aureus) and P. aeruginosa.

-

Key SAR Feature: Electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to Position 3 enhance antibacterial potency [3].

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one

Rationale: This protocol utilizes a base-catalyzed S-alkylation, ensuring high regioselectivity for the Sulfur atom over the Nitrogen.

Reagents:

-

2-Mercapto-3-phenylquinazolin-4(3H)-one (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Dry Acetone or DMF (Solvent)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2-mercapto-3-phenylquinazolin-4(3H)-one in 30 mL of dry acetone.

-

Activation: Add 20 mmol of anhydrous

to the solution. Stir at room temperature for 30 minutes to generate the thiolate anion. -

Alkylation: Dropwise add 11 mmol of benzyl chloride.

-

Reflux: Heat the mixture to reflux (

for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol to yield the S-substituted product.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay is the gold standard for preliminary screening of metabolic activity inhibition in cancer cell lines.

Materials:

-

Cell lines: HCT-116 (Colon), MCF-7 (Breast).

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

-

Solvent: DMSO.

Procedure:

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24 hours at -

Treatment: Treat cells with serial dilutions of the S-substituted quinazolinone (0.1 µM to 100 µM). Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

-

El-Masry, S. et al. (2024).[9] S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Link

-

Wang, J. et al. (2020). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Biological and Pharmaceutical Bulletin. Link

-

Al-Salahi, R. et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed.[11] Link

-

Mhlongo, J.T. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Link

-

Zayed, M.F. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. ACS Omega. Link

Sources

- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

Precision Pharmacophore Modeling of Phenacylsulfanyl Quinazolinones

A Technical Guide to Ligand-Based Optimization for EGFR Inhibition

Executive Summary

This technical guide details the construction, validation, and application of pharmacophore models specifically for phenacylsulfanyl quinazolinones . While quinazolinones are privileged scaffolds in medicinal chemistry—often serving as EGFR, DHFR, or PARP inhibitors—the introduction of a phenacylsulfanyl side chain (a thioether-linked phenacyl group) introduces specific steric and electronic constraints that require precise modeling.

This document moves beyond generic protocols, addressing the specific challenges of modeling the flexible C–S–CH₂–C(=O) linker and the electronic stacking potential of the phenacyl moiety. It is designed for medicinal chemists and computational biologists seeking to optimize this series for anticancer applications.

Part 1: The Chemical Space & Structural Anatomy

Before initiating computational workflows, one must understand the structural behavior of the ligand series. The phenacylsulfanyl quinazolinone scaffold consists of three distinct pharmacophoric zones:

-

Zone A: The Quinazolinone Core. A rigid, bicyclic aromatic system acting as the primary scaffold. It typically functions as a hydrophobic anchor and provides Hydrogen Bond Acceptors (HBA) at N1 and N3.

-

Zone B: The Thioether Linker (–S–CH₂–). A critical flexibility point. The bond angle around the sulfur atom (~90-105°) and the rotation of the methylene group dictate the spatial orientation of the tail relative to the core.

-

Zone C: The Phenacyl Tail (–C(=O)–Ph). This moiety adds a secondary HBA (carbonyl) and a terminal hydrophobic/aromatic ring (phenyl).

Critical Modeling Insight: The flexibility of Zone B is the primary source of noise in pharmacophore generation. Standard rigid alignment algorithms often fail here. You must employ flexible alignment or ensemble generation to capture the bioactive conformation where the phenacyl group often folds back to engage in

Part 2: Computational Workflow (Protocol)

Phase 1: Dataset Curation & Preparation

Objective: Create a statistically significant training set with high chemical diversity but a shared binding mode.

-

Data Harvesting: Collect at least 20–30 analogues with experimentally determined IC₅₀ values against a specific target (e.g., EGFR kinase domain).

-

Criterion: Activity range should span at least 3–4 orders of magnitude (e.g., 10 nM to 50 µM).

-

-

Structure Cleaning:

-

Standardize bond orders (ensure the quinazolinone keto-enol tautomerism is fixed to the dominant amide form if 4(3H)-one, or aromatic if S-substituted).

-

Protonation States: Generate states at pH 7.4. The N1 nitrogen is typically unprotonated in the free base but may accept a proton in specific acidic pockets.

-

-

3D Conformation Generation:

-

Tool: MOE, Discovery Studio, or ConfGen.

-

Protocol: Generate active conformers using a systematic search or stochastic method (e.g., Boltzmann jump).

-

Constraint: Set an energy window of 10–20 kcal/mol above the global minimum to capture the bioactive "folded" states of the phenacyl linker.

-

Phase 2: Pharmacophore Generation

Objective: Identify the spatial arrangement of features common to the most active compounds.

-

Alignment Strategy: Use a Common Feature Pharmacophore approach.

-

Select the 3 most active compounds as the "Reference Set".

-

Align based on the rigid Quinazolinone core first.

-

Allow the phenacyl tail to rotate to identify common overlap of the terminal phenyl ring and carbonyl oxygen.

-

-

Feature Definition:

-

F1 (HBA): N1 of the quinazolinone ring (Critical for H-bonding with Met793 in EGFR).

-

F2 (HYD/Aro): The fused benzene ring of the quinazolinone.

-

F3 (HBA): The Carbonyl oxygen of the phenacyl group.

-

F4 (HYD): The terminal Phenyl ring.

-

-

Model Building:

-

Generate 10 active hypotheses.

-

Score based on Fit Value and Vector Alignment .

-

Phase 3: Workflow Visualization

The following diagram illustrates the iterative logic required to build a robust model for this specific chemical series.

Caption: Iterative workflow for pharmacophore generation, emphasizing the flexible alignment of the sulfur linker.

Part 3: Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on the training set fit.

Cost Analysis & Fisher’s Randomization

-

Cost Analysis: Calculate the difference between the "Null Cost" (cost of a model with no features) and the "Total Cost" of your hypothesis. A difference > 60 bits indicates a correlation probability > 95%.

-

Fisher’s Test: Randomize the activity data against the chemical structures (95% and 99% confidence intervals). If the randomized runs generate models with costs similar to your original hypothesis, your model is a statistical artifact.

Decoy Set Validation (ROC Analysis)

Construct a test set containing:

-

Actives: 10 known phenacylsulfanyl quinazolinones (not in training set).

-

Decoys: 500 compounds with similar physical properties (MW, LogP) but different topology (e.g., DUD-E decoys for EGFR).

Metrics Table:

| Metric | Formula | Target Value | Interpretation |

|---|---|---|---|

| ROC AUC | Area Under Curve | > 0.75 | Probability that a random active is ranked higher than a random decoy. |

| EF (1%) | Enrichment Factor | > 10.0 | How many times more actives are found in the top 1% compared to random selection. |

| GH Score | Goodness of Hit | > 0.6 | Balances yield and specificity. |

Part 4: Experimental Validation (Wet Lab)

To close the loop, the computational predictions must be validated chemically. The synthesis of phenacylsulfanyl quinazolinones is a robust, two-step protocol.

Synthetic Pathway[1][2][3]

-

Core Synthesis: Condensation of anthranilic acid with isothiocyanates or formamide to yield the 2-substituted-4(3H)-quinazolinone or 2-mercapto-4(3H)-quinazolinone.

-

S-Alkylation: Reaction with phenacyl bromide in the presence of a weak base (

) in acetone or DMF.

Synthesis Diagram

Caption: Synthetic route for phenacylsulfanyl quinazolinones via S-alkylation of the mercapto-intermediate.

References

-

Wang, F. et al. (2021).[1] Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations.[1][2][3] Journal of Biomolecular Structure and Dynamics.

-

Al-Salahi, R. et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents.[4] Molecules.

-

Smaill, J. B. et al. (2016).[2][3] Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry.

-

Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Creative Biolabs Drug Discovery.

-

Zayed, M. F. et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Pharmaceutical Chemistry Journal.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one in DMSO

[1]

Executive Summary

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a functionalized quinazolinone derivative characterized by a planar aromatic core, a flexible thio-linked phenacyl arm, and an N3-allyl (prop-2-enyl) substituent.[1] Like many fused nitrogen heterocycles, this molecule exhibits significant lipophilicity, making it poorly soluble in aqueous media but highly soluble in polar aprotic solvents.[1]

Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its ability to disrupt the stable crystal lattice of the quinazolinone core.[1] However, the thermodynamic solubility of this specific derivative is governed by the competing forces of the hydrophobic allyl/phenacyl groups and the polarizable lactam/thioether moieties.[1]

Key Technical Insight: While the theoretical solubility in neat DMSO is high (>50 mM), the effective solubility in a biological assay (typically <1% DMSO v/v) is the limiting factor.[1] This guide provides the protocol to determine the saturation limit and manage the transition from organic stock to aqueous buffer.

Physicochemical Context & Structural Analysis[1][2][3][4][5]

To understand the solubility behavior, we must deconstruct the molecule’s interaction with the solvent shell.[1]

| Structural Feature | Chemical Property | Impact on DMSO Solubility | Impact on Aqueous Solubility |

| Quinazolin-4-one Core | Planar, Aromatic, H-bond acceptor (N1, C=O) | High: | Low: High lattice energy resists hydration. |

| 2-Phenacylsulfanyl | Thioether linkage (-S-CH2-CO-Ph) | Moderate: Ketone provides dipole; flexible linker increases entropy.[1] | Very Low: Adds significant hydrophobic bulk.[1] |

| 3-Prop-2-enyl (Allyl) | Alkenyl chain (-CH2-CH=CH2) | Neutral: Lipophilic dispersion forces.[1] | Negative: Increases LogP (Lipophilicity).[1] |

Theoretical LogP: Estimated between 3.5 – 4.2.[1] Thermodynamic Solubility Prediction:

Protocol: Determination of Saturation Solubility

Do not rely on visual estimation. The following "Shake-Flask" protocol coupled with HPLC-UV is the gold standard for defining the solubility limit (S_sat).

Experimental Workflow

Figure 1: Standardized Shake-Flask Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Weigh approximately 5 mg of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one into a 1.5 mL amber HPLC vial.

-

Solvation: Add 100

L of anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%). -

Equilibration: Agitate the vial on an orbital shaker at 25°C for 24 hours.

-

Critical: Protect from light to prevent photo-oxidation of the allyl group or thioether.[1]

-

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Carefully aspirate the supernatant and filter through a 0.22

m PTFE syringe filter (Nylon filters may bind the drug).[1] -

Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50) and inject onto HPLC. Calculate concentration against a standard curve.

Stock Solution Management[1]

Once the solubility limit is known, working stocks are typically prepared at concentrations well below saturation to prevent precipitation during storage (e.g., if S_sat is 80 mM, prepare a 10 mM or 20 mM stock).[1]

The Hygroscopicity Hazard

DMSO is extremely hygroscopic.[1] It absorbs water from the atmosphere, which increases the polarity of the solvent and decreases the solubility of lipophilic quinazolinones.[1]

-

Symptom: A clear stock solution develops crystals over weeks of storage.[1]

-

Prevention:

Thawing Protocol

Since DMSO freezes at room temperature (if pure) or slightly below, freeze-thaw cycles can induce "seeding" of crystals.[1]

-

Thaw the aliquot completely at room temperature (or 37°C water bath).

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes.

-

Inspect visually: Hold the vial against a light source. If any refraction/particulates are visible, the concentration is suspect.[1]

The "Crash-Out" Phenomenon: Aqueous Dilution[1]

The most critical failure point in biological assays is the dilution of the DMSO stock into aqueous buffer (culture media, PBS).[1] The hydrophobic 2-phenacylsulfanyl and 3-allyl groups drive rapid aggregation when the DMSO fraction drops below a critical threshold.[1]

Mechanism of Precipitation[1]

Figure 2: Kinetic pathway of compound precipitation upon aqueous dilution.

Optimization Strategy: Serial Dilution

Direct dilution (e.g., 1

Recommended Protocol (Intermediate Dilution Step):

-

Step A: Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).

-

Step B: Dilute this intermediate 1:100 into the final assay media.

-

Result: This stepwise gradient reduces the kinetic shock to the hydrophobic scaffold.[1]

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Turbidity in Stock | Water absorption by DMSO.[1] | Discard stock. Prepare fresh using anhydrous DMSO. |

| Precipitate in Assay | Concentration > Kinetic Solubility.[1] | Lower the final assay concentration or increase DMSO % (if biology permits). |

| Inconsistent IC50 | Compound adhering to plasticware.[1] | Use low-binding polypropylene tips/plates.[1] Add 0.01% Triton X-100 to buffer.[1] |

References

-

Synthesis and Biological Evaluation

-

Al-Omary, F. A. M., et al. (2023).[1] "Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers." Molecules.

-

-

General Quinazolinone Chemistry

-

Solubility Protocols

-

Structural Data (Analogous Compounds)

Protocol and Scientific Insights: Regioselective S-Phenacylation of 3-allyl-2-mercaptoquinazolin-4-one

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the S-phenacylation of 3-allyl-2-mercaptoquinazolin-4-one, a key transformation for synthesizing advanced intermediates in drug discovery. Quinazolinone scaffolds are of paramount interest in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. S-alkylation of the 2-mercapto group is a critical derivatization strategy to enhance pharmacological potency and explore structure-activity relationships (SAR)[4]. This guide details a robust experimental protocol, explains the underlying chemical principles that govern regioselectivity, and outlines a complete analytical workflow for product validation.

Mechanistic Rationale and Control of Regioselectivity

The synthesis of S-phenacylated quinazolinones hinges on the selective alkylation of the sulfur atom. The starting material, 3-allyl-2-mercaptoquinazolin-4(3H)-one, exists in a thiol-thione tautomeric equilibrium. The reaction conditions are specifically chosen to favor the formation of the more nucleophilic thiolate anion, which directs the alkylation to the sulfur atom, preventing undesired N-alkylation[5].

Key Principles for Regiocontrol:

-

Thiolate Formation: The reaction is initiated by a base that deprotonates the thiol group (-SH). A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to form the thiolate anion but not so strong as to deprotonate the N-H proton of the lactam in the thione tautomer under these conditions, thus favoring S-alkylation.

-

Solvent Choice: A polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is employed. These solvents effectively solvate the potassium cation without forming strong hydrogen bonds with the thiolate nucleophile, thereby enhancing its reactivity.

-

Electrophile: 2-Bromoacetophenone (phenacyl bromide) serves as the electrophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks the electrophilic methylene carbon, displacing the bromide leaving group.

The diagram below illustrates the proposed Sₙ2 reaction mechanism.

Caption: Sₙ2 mechanism for S-phenacylation.

Experimental Protocol: S-Phenacylation

This protocol details the synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1-phenylethan-1-one. The workflow is designed to be self-validating through in-process monitoring and conclusive final characterization.

Caption: Step-by-step experimental workflow.

2.1. Materials and Reagents

-

3-allyl-2-mercaptoquinazolin-4(3H)-one (1.0 eq)

-

2-Bromoacetophenone (phenacyl bromide) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetone (ACS grade)

-

Ethanol (for recrystallization)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Mobile Phase for TLC: e.g., Ethyl acetate/Hexane (3:7)

2.2. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Warning: 2-Bromoacetophenone is a lachrymator and is corrosive. Handle with extreme care.

2.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-allyl-2-mercaptoquinazolin-4(3H)-one (e.g., 2.18 g, 10 mmol).

-

Solvent Addition: Add 40 mL of acetone to the flask and stir until the starting material is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Electrophile Addition: In a separate beaker, dissolve 2-bromoacetophenone (2.19 g, 11 mmol) in 10 mL of acetone. Add this solution dropwise to the reaction mixture over 5 minutes.

-

Reaction Execution: Allow the reaction to stir at room temperature for 8-12 hours.

-

In-Process Monitoring: Monitor the reaction's progress by TLC. Spot the initial starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.

-

Work-up: Once the reaction is complete, filter the solid K₂CO₃ using a Büchner funnel and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Precipitation: Pour the resulting crude oil/solid into 100 mL of ice-cold water with stirring. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize the solid from absolute ethanol.

Comparative Analysis of S-Alkylation Conditions

While this protocol specifies phenacylation, the S-alkylation of 2-mercaptoquinazolinones is a versatile reaction. The choice of base and solvent can be adapted. The table below summarizes conditions reported in the literature for similar transformations, providing a valuable reference for optimization and adaptation.

| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Reference |

| 3-Aryl-2-mercaptoquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ | Acetone | RT | 8 | [4] |

| 2-Mercapto-3-phenylquinazolin-4-one | Ethyl chloroacetate | Triethylamine | Ethanol | Reflux | 4 | [6] |

| 3-Allyl-2-mercaptoquinazolin-4(3H)-one | Ethyl bromoacetate | - | Ethanol | Reflux | - | [7][8] |

Analytical Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1-phenylethan-1-one.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for:

-

Quinazolinone Protons: Aromatic protons typically in the δ 7.5-8.2 ppm range.

-

Phenacyl Protons: Aromatic protons of the phenyl ring (δ 7.6-8.1 ppm) and a key singlet for the methylene protons (-S-CH₂ -C=O) around δ 4.5-5.0 ppm.

-

Allyl Protons: Signals for the N-CH₂ -CH=CH₂ group, including a doublet around δ 4.5-4.8 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.0 ppm, and two doublets for the terminal vinyl protons (=CH₂ ) around δ 5.1-5.3 ppm.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

The absence of a thione (C=S) peak, which would typically appear at δ 170-180 ppm, is strong evidence for S-alkylation[5].

-

Expect two carbonyl signals: one for the quinazolinone C4-ketone (δ ~160-162 ppm) and one for the phenacyl ketone (δ ~195 ppm).

-

A key signal for the methylene carbon (-C H₂-S-) will appear around δ 40-45 ppm.

-

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

The FT-IR spectrum (KBr pellet) should display characteristic absorption bands:

-

~1680-1690 cm⁻¹: Strong C=O stretching (phenacyl ketone).

-

~1660-1670 cm⁻¹: Strong C=O stretching (C4-amide of quinazolinone).

-

~1600 cm⁻¹: C=N stretching.

-

~690-710 cm⁻¹: C-S stretching.

-

4.3. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. For the target compound (C₁₉H₁₆N₂O₂S), the expected [M+H]⁺ peak would be at m/z 337.0954. The observed mass should be within ±5 ppm of the calculated value[9].

References

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). ResearchGate. [Link]

-

Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. (2024). ResearchGate. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). PMC. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF QUINAZOLINONE-HYDRAZIDE ANALOGUES: STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES OF ANTI. (2016). Innovare Academic Sciences. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. (n.d.). Semantic Scholar. [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2024). PMC. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (n.d.). PMC. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Application Note: Anticancer Evaluation of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one represents a specific subclass of S-alkylated quinazolinone derivatives. The structural integration of a phenacyl-thio moiety at position 2 and an allyl group (prop-2-enyl) at position 3 of the quinazolinone scaffold suggests a multi-targeted mechanism of action.

Literature on structural analogs (2-thio-3-substituted quinazolinones) indicates high potential for EGFR (Epidermal Growth Factor Receptor) inhibition and Tubulin polymerization interference . The phenacyl group provides a flexible linker capable of hydrophobic interactions within kinase ATP-binding pockets, while the allyl group contributes to steric fitting and potential covalent interactions.

This guide outlines a validated workflow to evaluate the anticancer efficacy of this compound, moving from solubility optimization to mechanistic validation.

Compound Profile

| Property | Specification |

| IUPAC Name | 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one |

| Molecular Formula | C₁₉H₁₆N₂O₂S |

| Molecular Weight | ~336.41 g/mol |

| Predicted LogP | 3.8 – 4.2 (Lipophilic) |

| Solubility | Poor in water; Soluble in DMSO, DMF, Chloroform |

| Stability | Sensitive to light (thioether oxidation); Store at -20°C |

Experimental Workflow (Logic Diagram)

The following Graphviz diagram illustrates the critical path for evaluating PSPQ, ensuring data integrity through "Go/No-Go" decision gates.

Caption: Step-wise evaluation logic. Progression to mechanistic studies requires a confirmed IC50 < 10 µM in primary cell lines.

Protocol A: Compound Preparation & Handling

Rationale: Quinazolinones are hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false negatives (compound not reaching cells) or false positives (crystals lysing cells physically).

Reagents

-

Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

-

Storage: Amber glass vials (to prevent photo-oxidation of the sulfur linker).

Procedure

-

Weighing: Accurately weigh 3.36 mg of PSPQ.

-

Solubilization: Dissolve in 500 µL of 100% DMSO to create a 20 mM Stock Solution . Vortex vigorously for 1 minute. Sonicate for 5 minutes if visual particulates remain.

-

Sterilization: Do not filter the 100% DMSO stock (filters may dissolve). Perform filtration after the first dilution step if absolutely necessary, but aseptic handling is preferred.

-

Working Solutions:

-

Prepare a 200 µM intermediate by diluting stock 1:100 in serum-free media.

-

Further dilute to final assay concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).

-

Critical Control: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid vehicle toxicity.

-

Protocol B: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. It is the gold standard for initial screening of quinazolinone derivatives (Mosmann, 1983).

Validated Cell Lines

Select lines based on the quinazolinone scaffold's known tropism:

-

MCF-7 (Breast): High relevance for EGFR/HER2 targeted compounds.

-

HCT-116 (Colon): Standard for p53-wildtype sensitivity.

-

HepG2 (Liver): To assess metabolic stability and hepatotoxicity.

Step-by-Step Methodology

-

Seeding:

-

Harvest cells in exponential growth phase.

-

Seed 5,000 – 8,000 cells/well in 96-well plates (100 µL volume).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing PSPQ at graded concentrations (0.1 – 50 µM).

-

Controls:

-

Negative: 0.5% DMSO in media.

-

Positive: Doxorubicin or Gefitinib (if targeting EGFR) at established IC50.

-

Blank: Media only (no cells).

-

-

Incubate for 48 hours .

-

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours (until purple formazan crystals form).

-

Carefully aspirate supernatant (do not disturb crystals).

-

Dissolve crystals in 150 µL DMSO . Shake plate for 10 mins.

-

-

Readout:

-

Measure absorbance at 570 nm (reference 630 nm).

-

Data Analysis Formula

Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Protocol C: Mechanistic Validation (EGFR Kinase Assay)

Rationale: The 2-thio-quinazolinone scaffold is a bioisostere of the quinazoline core found in Gefitinib/Erlotinib. The phenacyl group is hypothesized to occupy the hydrophobic pocket near the ATP binding site.

Assay Principle

Use a commercially available ADP-Glo™ Kinase Assay or ELISA-based Tyrosine Kinase assay.

-

Reaction Mix: Combine Recombinant EGFR (human intracellular domain), Poly(Glu,Tyr) substrate, ATP (10 µM), and PSPQ (at IC50 concentration).

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Add ADP-Glo reagent to terminate kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).

-

Interpretation: A decrease in luminescence compared to the DMSO control indicates kinase inhibition.

Protocol D: Apoptosis Analysis (Annexin V-FITC/PI)

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (non-specific toxicity).

-

Treatment: Treat cells (e.g., MCF-7) with PSPQ at IC50 for 24 hours.

-

Staining:

-

Harvest cells (including floating cells).

-

Wash with cold PBS.

-

Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 mins in dark.

-

-

Flow Cytometry:

-

Q1 (Annexin- / PI+): Necrotic.

-

Q2 (Annexin+ / PI+): Late Apoptotic.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptotic.

-

Success Criterion: Significant shift to Q4/Q2 compared to control.

-

References & Authoritative Sources

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Al-Otaibi, T. M., et al. (2023).[1][2][3][4] Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones... as Anti-Colon Carcinoma Agents. Pharmaceuticals, 16(10), 1392.[2] Link

-

Validates the anticancer activity of 2-thio-3-arylquinazolinones.

-

-

Zayed, M. F., et al. (2010). Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry. Link

-

Describes the specific efficacy of the phenacyl-thio moiety.

-

-

El-Azab, A. S., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences.[5] Link

-

GraphPad Guide to IC50. Absolute vs. Relative IC50 calculations. Link

Disclaimer: This protocol is designed for research purposes only. All chemical compounds should be handled in accordance with local safety regulations (MSDS/SDS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Thin Layer Chromatography (TLC) systems for quinazolinone monitoring

An Application Guide to Thin Layer Chromatography (TLC) for the Monitoring of Quinazolinone Synthesis and Purification

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the use of Thin Layer Chromatography (TLC) in the monitoring of chemical reactions involving quinazolinone derivatives. Quinazolinones are a critical class of heterocyclic compounds with a wide spectrum of biological activities, making their synthesis a focal point in medicinal chemistry and drug development.[1][2] TLC serves as an indispensable, rapid, and cost-effective technique for real-time reaction monitoring, purity assessment, and optimization of purification conditions.[3][4] This document offers an in-depth exploration of the principles, selection of appropriate TLC systems (stationary and mobile phases), and step-by-step procedures tailored for quinazolinone analysis. It is designed for researchers, scientists, and drug development professionals seeking to implement reliable and efficient analytical monitoring for quinazolinone-related projects.

Introduction: The Role of TLC in Quinazolinone Chemistry

The quinazolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The synthesis of these molecules often involves multi-step reactions where tracking the consumption of starting materials and the formation of the desired product is crucial for optimizing reaction time, temperature, and reagent stoichiometry.[4]

Thin Layer Chromatography (TLC) provides a powerful solution for this analytical need. It is a planar chromatographic technique based on the differential partitioning of compounds between a solid adsorbent (the stationary phase) and a liquid solvent system (the mobile phase).[5][6] As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase.[7] More polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel shorter distances, resulting in lower Retention Factor (Rf) values.[5][8] This fundamental principle allows for the effective separation of reactants, intermediates, and products on a single plate.

This guide explains the causality behind experimental choices, providing not just protocols but the scientific reasoning required to adapt and troubleshoot them effectively.

Foundational Principles: Selecting the Right TLC System

The success of any TLC analysis hinges on the appropriate selection of the stationary and mobile phases.[9] This choice is dictated by the physicochemical properties of the quinazolinone derivatives being analyzed.

Stationary Phase Selection

The vast majority of TLC separations for organic compounds, including quinazolinones, are performed using silica gel as the stationary phase.[9][10]

-

Silica Gel 60 F254: This is the most common and recommended stationary phase for routine quinazolinone analysis.[11][12][13]

-

"60" refers to the mean pore diameter of the silica particles in Ångströms.

-

"F" indicates that a fluorescent indicator is incorporated into the silica layer.

-

"254" signifies that this indicator glows (fluoresces) under short-wave UV light at 254 nm.[5] Compounds that absorb UV light at this wavelength, such as the aromatic quinazolinone ring system, will quench this fluorescence and appear as dark spots against a glowing green background.[14][15]

-

-

Alumina (Al₂O₃): While less common for this application, alumina plates can be useful. Alumina is a more active adsorbent and is available in acidic, neutral, and basic forms.[16] For particularly basic quinazolinone derivatives that may interact too strongly (causing streaking) with the slightly acidic silica gel, a neutral or basic alumina plate could be considered.[16][17]

Mobile Phase (Eluent) Optimization

The mobile phase is the driving force of the separation. Its polarity determines the extent to which it can compete with the stationary phase for the analyte, thereby influencing the migration distance and Rf value.[3] For quinazolinones, which range from moderately polar to highly polar depending on their substitution, solvent systems are typically binary or ternary mixtures of a non-polar and a more polar solvent.

Common Solvent Systems: The most frequently employed mobile phases for quinazolinone analysis are mixtures of n-hexane or dichloromethane (DCM) with ethyl acetate or methanol.[1][11][18]

-

Ethyl Acetate / n-Hexane: This is an excellent starting point for many quinazolinone derivatives. The ratio is adjusted based on the polarity of the target compound. A higher proportion of ethyl acetate increases the mobile phase polarity, leading to higher Rf values.[11][18]

-

Dichloromethane / Methanol: This combination is used for more polar quinazolinones. A small percentage of methanol (e.g., 1-10%) in DCM significantly increases the eluting power of the mobile phase.[1]

The Causality Behind Eluent Choice: The goal is to achieve an optimal Rf value, typically between 0.2 and 0.6, for the compound of interest.[9] This range provides the best resolution and separation from other spots.

-

If Rf is too low (spot near baseline): The mobile phase is not polar enough to move the compound. The proportion of the more polar solvent (e.g., ethyl acetate or methanol) should be increased.[17]

-

If Rf is too high (spot near solvent front): The mobile phase is too polar, carrying the compound without sufficient interaction with the stationary phase. The proportion of the less polar solvent (e.g., n-hexane or DCM) should be increased.[17]

A Note on "Tailing": The nitrogen atoms in the quinazolinone ring can be basic. On the slightly acidic surface of silica gel, this can lead to strong, non-ideal interactions, causing the spots to "streak" or "tail." This can be mitigated by adding a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[17]

Table 1: Exemplary TLC Systems for Quinazolinone Derivatives

| Quinazolinone Derivative Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Reference |

| Substituted 2,3-dihydroquinazolin-4(1H)-one | Silica Gel 60 F254 | Ethyl Acetate : n-Hexane (30:70) | ~0.5 | [18] |

| Substituted quinazolin-4(3H)-one | Silica Gel 60 F254 | Ethyl Acetate : n-Hexane (1:1) | 0.48 | [11] |

| Substituted quinazolin-4(3H)-one | Silica Gel 60 F254 | Ethyl Acetate : n-Hexane (2:3) | 0.42 - 0.48 | [11] |

| Tetrazolo[5,1-b]quinazolin-8(4H)-one | Silica Gel 60 F254 | Dichloromethane : Methanol (95:5) | 0.5 | [1] |

| Ethyl tetrazolo[5,1-b]quinazolin-acetate | Silica Gel 60 F254 | Ethyl Acetate : n-Hexane (6:4) | 0.50 | [1] |

Experimental Protocols

Adherence to a standardized protocol is essential for achieving reproducible and reliable TLC results.[13]

Materials and Equipment

-

TLC Plates (e.g., Merck Silica Gel 60 F254, aluminum or glass-backed)

-

TLC Developing Chamber with Lid

-

Filter Paper

-

Capillary Tubes (for spotting)

-

Pencil

-

Ruler

-

Solvents (analytical grade)

-

Sample Vials

-

Forceps

-

UV Lamp (254 nm)

-

Fume Hood

-

Heat Gun or Oven (for certain stains)

Step-by-Step TLC Protocol for Quinazolinone Monitoring

Step 1: Chamber Saturation (Crucial for Reproducibility)

-

Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5-1.0 cm.[17] The solvent level must be below the origin line on the TLC plate.

-

Cut a piece of filter paper, place it inside the chamber so it is partially submerged in the solvent and leans against the inner wall.[17][19]

-

Cover the chamber with the lid and let it stand for 10-20 minutes in a fume hood.[13] This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate surface during development and ensures a uniform solvent front.

Step 2: Plate Preparation

-

Handle the TLC plate carefully by the edges to avoid contaminating the surface with skin oils.[8]

-

Using a pencil and ruler, gently draw a straight origin line about 1.0-1.5 cm from the bottom of the plate.[17][20] Do not use a pen, as the ink will chromatograph. Do not gouge the silica layer.

-

Mark small tick marks on the origin line for each sample to be spotted.

Step 3: Sample Preparation and Spotting

-

Prepare dilute solutions (approx. 1%) of your starting material(s), co-spot (a mix of starting materials), and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[3]

-

Dip a clean capillary tube into a sample solution.

-

Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[5][17]

-

Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration. Overloading the plate can lead to significant streaking and poor separation.[17]

Step 4: Plate Development

-

Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the solvent level.[17]

-

Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

-

When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[5]

-

Immediately mark the position of the solvent front with a pencil.[17]

Step 5: Drying and Visualization

-

Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase.

-

Place the dried plate under a UV lamp (254 nm). UV-active compounds, like quinazolinones, will appear as dark spots.[14][21]

-

Lightly circle the spots with a pencil, as they will disappear once the UV light is removed.[14]

-

If spots are not visible under UV or for further confirmation, chemical staining can be used (see Section 4).

Step 6: Data Analysis - Calculating the Retention Factor (Rf)

-

Measure the distance from the origin line to the center of each spot.

-

Measure the distance from the origin line to the solvent front mark.

-

Calculate the Rf value for each spot using the formula:[8][22]

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

The Rf value is a characteristic property of a compound under a specific set of TLC conditions and should be between 0 and 1.[7][22] Comparing the Rf value of the product spot to the starting material spots allows for clear monitoring of the reaction's progress.

Visualization Techniques for Quinazolinones

While UV light is the primary non-destructive method for visualizing quinazolinones, other techniques can be employed.

-

UV Light (254 nm): As mentioned, this is the most common and convenient method. The conjugated aromatic system of the quinazolinone core strongly absorbs UV light, making spots easy to detect on fluorescent plates.[15][21]

-

Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapors in a sealed chamber.[14][21] Iodine reversibly complexes with many organic compounds, causing them to appear as yellow-brown spots.[21][23] This is particularly effective for unsaturated and aromatic compounds. The spots will fade over time as the iodine sublimes.[14]

-

Potassium Permanganate (KMnO₄) Stain: This is a destructive method. The plate is dipped in or sprayed with a dilute, basic solution of KMnO₄. It reacts with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and some nitrogen heterocycles), leaving a yellow-brown spot on a purple background. This can be a useful general-purpose stain if UV is not effective.[21]

Workflow and Troubleshooting

A logical workflow and an understanding of how to troubleshoot common problems are key to mastering TLC for quinazolinone monitoring.

Standard TLC Workflow Diagram

Caption: A standard experimental workflow for TLC analysis.

Troubleshooting Common TLC Problems

Caption: A decision tree for troubleshooting common TLC issues.

Conclusion

Thin Layer Chromatography is a rapid, versatile, and highly effective technique for the real-time monitoring of reactions involving quinazolinone derivatives. By understanding the fundamental principles of stationary and mobile phase interactions and by adhering to a systematic protocol, researchers can reliably track the progress of their syntheses. The ability to quickly assess the consumption of reactants and the formation of products allows for efficient optimization of reaction conditions, ultimately accelerating the drug discovery and development process. The protocols and troubleshooting guides provided herein serve as a robust foundation for the successful implementation of TLC in any laboratory working with this important class of compounds.

References

-

Modh, K. D., & Patel, K. D. (2021). Synthesis, Drug Likeness and In-vitro Screening of Some Novel Quinazolinone Derivatives for Anti-Obesity Activity. Journal of Pharmaceutical Research International, 33(28B), 81-92. [Link]

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

Yulianto, E., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Bioinorganic Chemistry and Applications. [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]

-

Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

-

The Royal Society of Chemistry. (n.d.). Production of a recyclable nanobiocatalyst to synthesize quinazolinone derivatives. [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

-

Nóbrega, F. F. B., et al. (2020). Evaluation of TLC-densitometry assay validation applied to complex matrix. Revista Fitos, 14(2), 177-190. [Link]

-

Labster. (n.d.). TLC Visualization Methods. [Link]

-

Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]

-

OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]

-

Scribd. (n.d.). TLC Visualization Techniques. [Link]

-

LCGC International. (n.d.). Stationary Phases for Planar Separations — Plates for Modern TLC. [Link]

-

Câmpan, M. (n.d.). Stationary phases for thin-layer chromatography. [Link]

-

Organic Chemistry Lab at CU Boulder. (2021). Visualizing a TLC plate. [Link]

-

Organic Chemistry MU. (2023). Sample Preparation for TLC. [Link]

-

Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Journal of Planar Chromatography – Modern TLC, 13, 457-462. [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(4), 1369-1384. [Link]

-

ResearchGate. (2016). Sample Preparation for Thin Layer Chromatography. [Link]

-

Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

-

MPL Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

-

Dhont, J. H. (1973). The RF value as a constant in thin-layer chromatography. Journal of Chromatography A, 80(1), 15-22. [Link]

-

Oreate AI Blog. (2026). Understanding Rf Values in Thin Layer Chromatography. [Link]

-

Gilbert, M. (1973). The Use of Thin Layer Chromatography (TLC) in Qualitative and Quantitative Analysis. RIT Scholar Works. [Link]

-

U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

-

ResearchGate. (2024). Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. [Link]

-

Kelani, K. M., et al. (2021). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. BMC Chemistry, 15(1), 5. [Link]

-

Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

Sources

- 1. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organomation.com [organomation.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]